molecular formula C13H17N B14319291 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane CAS No. 112450-99-4

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane

Cat. No.: B14319291
CAS No.: 112450-99-4
M. Wt: 187.28 g/mol
InChI Key: RBPGIJPUARKFOZ-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is a bicyclic compound that features a unique azabicyclo structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic framework provides a rigid structure that can be exploited in the design of new molecules with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane can be achieved through several methods. One common approach involves the transition-metal-free, radical oxidation of 1,6-enynes. This method enables the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives via oxidative cyclopropanation. The reaction is typically carried out under mild conditions, making it a sustainable and efficient route .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methodologies as in laboratory settings. The use of transition-metal-free reactions is advantageous due to the reduced cost and environmental impact. Additionally, the scalability of these reactions allows for the efficient production of the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the bicyclic structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric oxide and reducing agents such as hydrogen. The conditions for these reactions vary depending on the desired product but generally involve mild temperatures and pressures to maintain the integrity of the bicyclic structure .

Major Products Formed

The major products formed from these reactions include various functionalized derivatives of the azabicyclo[4.1.0]heptane structure. These derivatives can possess different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane involves its interaction with molecular targets through its bicyclic structure. The rigid framework allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

112450-99-4

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

2-methyl-1-phenyl-2-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C13H17N/c1-14-9-5-8-12-10-13(12,14)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3

InChI Key

RBPGIJPUARKFOZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2C1(C2)C3=CC=CC=C3

Origin of Product

United States

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